Cas no 955688-45-6 (4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide is a specialized organic compound with notable chemical properties. It exhibits high purity and stability, making it suitable for various applications in synthetic chemistry, particularly in the synthesis of complex organic molecules. The compound's unique structure contributes to its potential in drug discovery and material science research.
4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide structure
955688-45-6 structure
商品名:4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
CAS番号:955688-45-6
MF:C21H17ClN2O2S
メガワット:396.889882802963
CID:6025228
PubChem ID:16943334

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
    • 4-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
    • F2416-0549
    • AKOS024647118
    • 4-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • 4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
    • 955688-45-6
    • インチ: 1S/C21H17ClN2O2S/c22-17-6-3-15(4-7-17)20(25)23-18-8-5-14-9-10-24(13-16(14)12-18)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
    • InChIKey: HTVBQICWDCYGML-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCN(C(C1SC=CC=1)=O)C2)(=O)C1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 396.0699267g/mol
  • どういたいしつりょう: 396.0699267g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 552
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 77.6Ų

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2416-0549-10mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2416-0549-15mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2416-0549-2μmol
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2416-0549-1mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2416-0549-3mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2416-0549-2mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2416-0549-100mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2416-0549-5μmol
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2416-0549-30mg
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2416-0549-10μmol
4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
955688-45-6 90%+
10μl
$69.0 2023-05-16

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 関連文献

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamideに関する追加情報

Professional Introduction to 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide (CAS No. 955688-45-6)

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 955688-45-6, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, characterized by a combination of aromatic and heterocyclic rings, makes it an intriguing subject for studying its potential biological activities and pharmacological properties.

The core structure of this compound consists of several key functional groups that contribute to its unique chemical behavior. The presence of a 4-chlorobenzamide moiety at the N-position and a thiophene-2-carbonyl group at the 2-position introduces both electrophilic and nucleophilic centers, which can be exploited for various chemical reactions and interactions. Additionally, the tetrahydroisoquinoline ring system provides a scaffold that is commonly found in many biologically active molecules, particularly those with neurological and cardiovascular effects.

In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their demonstrated efficacy in treating various diseases. The specific substitution pattern in 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide makes it a valuable compound for investigating its potential as an intermediate in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in developing drugs that target neurological disorders, such as Parkinson's disease and Alzheimer's disease, where tetrahydroisoquinoline derivatives have shown promise.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the thiophene-2-carbonyl group into the tetrahydroisoquinoline backbone is particularly challenging due to the sensitivity of the thiophene ring to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve these transformations with increasing efficiency and selectivity.

One of the most compelling aspects of 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide is its potential as a scaffold for drug design. The combination of the benzamide and tetrahydroisoquinoline moieties creates a molecule that can interact with multiple biological targets. This versatility makes it an attractive candidate for developing multitargeted drugs that can address complex diseases more effectively than single-target therapies.

The pharmacological profile of this compound has been preliminarily assessed through in vitro studies. Initial experiments have revealed that it exhibits moderate activity against certain enzymes and receptors relevant to neurological disorders. These findings are particularly encouraging given the increasing demand for innovative treatments for conditions like Parkinson's disease and Alzheimer's disease. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

In addition to its potential therapeutic applications, 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide may also find utility in other areas of research. For instance, its unique structure could make it a valuable tool for studying enzyme inhibition and receptor binding interactions. By using this compound as a probe molecule, researchers can gain insights into the structure-function relationships of various biological targets.

The development of new synthetic routes for this compound is an ongoing area of investigation. Researchers are continuously seeking ways to improve the efficiency and sustainability of its synthesis. One promising approach involves using catalytic methods that minimize waste and reduce energy consumption. These green chemistry approaches are becoming increasingly important in pharmaceutical research as they align with global efforts to promote environmental sustainability.

The future prospects for 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide are bright. As more data becomes available on its biological activity and pharmacological properties, it is likely to attract further interest from both academic researchers and pharmaceutical companies. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications.

In conclusion, 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide (CAS No. 955688-45-6) is a compound with significant potential in pharmaceutical research. Its unique molecular structure and demonstrated biological activity make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for this molecule, it is poised to play an important role in the development of novel therapeutic agents.

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